1H-Indole, 6-fluoro-2-methyl-4-nitro-
Overview
Description
1H-Indole, 6-fluoro-2-methyl-4-nitro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a fluorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 4th position, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1H-Indole, 6-fluoro-2-methyl-4-nitro- can be achieved through various methods. Common synthetic routes for indole derivatives include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method involves the reaction of nitroaromatics with vinyl Grignard reagents.
Modern Methods: These include transition metal-catalyzed reactions, reductive cyclization reactions, and the use of N-heterocyclic carbenes.
Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole, 6-fluoro-2-methyl-4-nitro- undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole, 6-fluoro-2-methyl-4-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 6-fluoro-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to receptors or enzymes, modulating their activity . For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
1H-Indole, 6-fluoro-2-methyl-4-nitro- can be compared with other indole derivatives, such as:
1H-Indole, 2-methyl-4-nitro-: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1H-Indole, 6-fluoro-4-nitro-: Lacks the methyl group, which may influence its pharmacokinetic properties.
1H-Indole, 6-fluoro-2-methyl-: Lacks the nitro group, which may alter its chemical reactivity and biological activity.
The presence of the fluorine, methyl, and nitro groups in 1H-Indole, 6-fluoro-2-methyl-4-nitro- makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
6-fluoro-2-methyl-4-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-2-7-8(11-5)3-6(10)4-9(7)12(13)14/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBHOTVDFLMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288488 | |
Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-00-3 | |
Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260383-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 6-fluoro-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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